molecular formula C19H25N5O B6570488 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide CAS No. 946245-06-3

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide

Cat. No. B6570488
CAS RN: 946245-06-3
M. Wt: 339.4 g/mol
InChI Key: VPOZFFIMSZSDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including the nucleotides cytosine, thymine, and uracil . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms, and it’s found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrrolidine rings would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Pyrimidine and pyrrolidine derivatives are known to participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Target of Action

TCMDC-124718, also known as N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .

Mode of Action

The compound interacts with PfCLK3 by inhibiting its function . The co-crystal structure of PfCLK3 with TCMDC-124718 facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 affects the RNA splicing process in the parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

falciparum killing assays . Efficacy in parasites was maintained when the compound was washed out 6 hours after exposure .

Result of Action

The inhibition of PfCLK3 by TCMDC-124718 leads to the death of the parasite . The compound shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

Action Environment

The compound’s efficacy and selectivity for pfclk3 make it a promising lead in the search for a single-dose cure for malaria .

Advantages and Limitations for Lab Experiments

N-MPPB has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound that can be easily and cost-effectively synthesized. Secondly, it has been studied for its potential to act as an inhibitor of enzymes and receptors involved in cellular signaling pathways, making it a useful tool for studying the regulation of various physiological processes. Finally, it has been studied for its potential to act as a modulator of the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
However, there are some limitations to the use of N-MPPB in laboratory experiments. Firstly, the mechanism of action of N-MPPB is not fully understood, making it difficult to predict its effects on various biochemical and physiological processes. Secondly, N-MPPB is a relatively new compound, and its safety profile is not yet fully established. Finally, the effects of N-MPPB on humans have not been studied, so its use in human studies is not recommended.

Future Directions

For research include exploring its potential as an inhibitor of enzymes and receptors involved in cellular signaling pathways, such as the G-protein coupled receptor (GPCR) family and the 5-HT1A receptor. In addition, further research is needed to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, further research is needed to explore the potential of N-MPPB to modulate the activity of various physiological processes, such as inflammation, pain, and immune responses. Finally, further research is needed to explore the safety profile of N-MPPB and its potential use in human studies.

Synthesis Methods

N-MPPB can be synthesized through a variety of methods. The most common method involves the reaction of 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)butanamide with a base, such as sodium hydroxide, to form the desired compound. This method is simple and efficient, as it does not require any special equipment or solvents. Other methods for synthesizing N-MPPB include the use of Grignard reagents, organic solvents, or the use of catalysts.

Scientific Research Applications

N-MPPB has been studied for its potential to act as an inhibitor of enzymes and receptors involved in cellular signaling pathways. In particular, it has been studied for its potential to modulate the activity of the G-protein coupled receptor (GPCR) family, which is involved in a wide range of physiological processes, including inflammation, pain, and immune responses. N-MPPB has also been studied for its potential to act as a modulator of the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, N-MPPB has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical Analysis

Biochemical Properties

TCMDC-124718 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of TCMDC-124718 is the enzyme prolyl-tRNA synthetase (ProRS) in Plasmodium falciparum, the parasite responsible for malaria . TCMDC-124718 acts as an allosteric inhibitor of ProRS, binding outside the active site and inhibiting its activity. This interaction is highly selective, with TCMDC-124718 showing over 100 times specificity for Plasmodium falciparum ProRS compared to the human counterpart . This selectivity is crucial for minimizing potential toxicity in human cells.

Cellular Effects

TCMDC-124718 has been shown to exert significant effects on various types of cells and cellular processes. In Plasmodium falciparum, TCMDC-124718 inhibits the activity of ProRS, leading to a disruption in protein synthesis and ultimately causing the death of the parasite . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, TCMDC-124718 has been observed to interfere with the phosphorylation of splicing factors, which are essential for RNA processing in the parasite . This disruption in RNA processing further contributes to the antiparasitic effects of TCMDC-124718.

Molecular Mechanism

The molecular mechanism of action of TCMDC-124718 involves its binding interactions with biomolecules and its effects on enzyme activity. TCMDC-124718 binds to the prolyl-tRNA synthetase enzyme in Plasmodium falciparum, inhibiting its activity by inducing conformational changes that prevent substrate binding . This allosteric inhibition is highly specific, ensuring that the compound selectively targets the parasite enzyme without affecting the human counterpart. Additionally, TCMDC-124718 has been shown to inhibit the phosphorylation of splicing factors, which are crucial for RNA processing in the parasite . This dual mechanism of action enhances the compound’s efficacy as an antiparasitic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCMDC-124718 have been observed to change over time. The compound exhibits good stability, maintaining its inhibitory activity against prolyl-tRNA synthetase over extended periods . Degradation of TCMDC-124718 can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that TCMDC-124718 can cause sustained inhibition of parasite growth, with minimal effects on human cells . These findings highlight the potential of TCMDC-124718 as a long-lasting therapeutic agent.

Dosage Effects in Animal Models

The effects of TCMDC-124718 vary with different dosages in animal models. Studies have shown that low doses of TCMDC-124718 are effective in inhibiting parasite growth without causing significant toxicity . At higher doses, TCMDC-124718 can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage of TCMDC-124718 to achieve maximum therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

TCMDC-124718 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation of TCMDC-124718, followed by conjugation reactions that enhance its solubility and facilitate its excretion . The metabolic pathways of TCMDC-124718 are crucial for determining its pharmacokinetic properties and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of TCMDC-124718 within cells and tissues are mediated by specific transporters and binding proteins. TCMDC-124718 is actively transported into cells by membrane transporters, where it accumulates in the cytoplasm and exerts its inhibitory effects on prolyl-tRNA synthetase . The compound is also distributed to various tissues, including the liver, kidneys, and spleen, where it undergoes metabolism and excretion . The distribution of TCMDC-124718 is essential for its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of TCMDC-124718 is primarily in the cytoplasm, where it interacts with prolyl-tRNA synthetase and other biomolecules . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its accumulation in the cytoplasm is sufficient to exert its inhibitory effects on protein synthesis and RNA processing in Plasmodium falciparum . The subcellular localization of TCMDC-124718 is a key factor in its mechanism of action and therapeutic potential.

properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-6-18(25)21-15-7-9-16(10-8-15)22-19-20-14(2)13-17(23-19)24-11-4-5-12-24/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOZFFIMSZSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.